molecular formula C11H14O3 B2923267 2-(4-Hydroxybutoxy)benzaldehyde CAS No. 1392015-82-5

2-(4-Hydroxybutoxy)benzaldehyde

Cat. No.: B2923267
CAS No.: 1392015-82-5
M. Wt: 194.23
InChI Key: BESAIRMUSWIMSK-UHFFFAOYSA-N
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Description

2-(4-Hydroxybutoxy)benzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 4-hydroxybutoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybutoxy)benzaldehyde typically involves the reaction of 4-hydroxybutanol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 4-hydroxybutanol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybutoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxybutoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the synthesis of polymers and organic electronics.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybutoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxybutoxy)benzaldehyde is unique due to the presence of both a hydroxyl group and a butoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research applications where specific functional groups are required .

Properties

IUPAC Name

2-(4-hydroxybutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESAIRMUSWIMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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